

An In-depth Technical Guide to 1-Isopropylpiperidin-3-one

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Compound of Interest

Compound Name: 1-Isopropylpiperidin-3-one

Cat. No.: B1315296

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-Isopropylpiperidin-3-one**, a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on its chemical characteristics, outlining plausible synthetic strategies, and discussing its potential reactivity. Due to the limited availability of published experimental data for this specific compound, this guide also highlights areas where further research is required to fully elucidate its properties.

Chemical Properties

1-Isopropylpiperidin-3-one, with the CAS number 77799-73-6, is a cyclic ketone featuring a piperidine ring N-substituted with an isopropyl group. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₅ NO	[1]
Molecular Weight	141.21 g/mol	[1]
CAS Number	77799-73-6	[1]

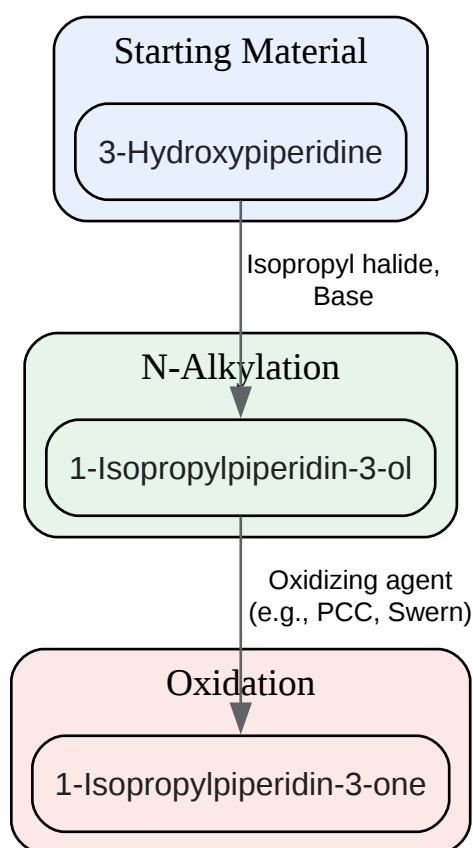
Note: Experimental data for boiling point, melting point, and density are not readily available in published literature. For the isomeric compound, 1-Isopropyl-4-piperidone, the boiling point is reported as 100 °C and the density as 0.9495 g/cm³.

Synthesis of 1-Isopropylpiperidin-3-one

While a specific, detailed experimental protocol for the synthesis of **1-Isopropylpiperidin-3-one** is not extensively documented, established methods for the synthesis of N-substituted 3-piperidones suggest several viable routes. A highly plausible approach involves the oxidation of the corresponding alcohol, 1-isopropylpiperidin-3-ol. This method is analogous to the synthesis of other 3-piperidone derivatives, such as N-Boc-3-piperidone.

Proposed Synthetic Pathway: Oxidation of 1-Isopropylpiperidin-3-ol

A common and effective method for the synthesis of ketones is the oxidation of secondary alcohols. In this case, 1-isopropylpiperidin-3-ol would serve as the precursor.



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Caption: Proposed synthesis of **1-Isopropylpiperidin-3-one**.

General Experimental Considerations

- N-Isopropylation of 3-Hydroxypiperidine: The initial step would involve the alkylation of the secondary amine of 3-hydroxypiperidine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base (e.g., potassium carbonate, triethylamine) in an appropriate solvent (e.g., acetonitrile, DMF). The reaction would likely require heating to proceed at a reasonable rate.
- Oxidation of 1-Isopropylpiperidin-3-ol: The resulting 1-isopropylpiperidin-3-ol can then be oxidized to the desired ketone. Several standard oxidation protocols could be employed, including:
 - Swern Oxidation: Using oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base like

triethylamine.

- Dess-Martin Periodinane (DMP) Oxidation: A mild and efficient method for oxidizing alcohols to ketones.
- Chromium-based reagents: Such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in a suitable solvent like dichloromethane.

Spectroscopic Data

Note: Experimentally obtained spectra for **1-Isopropylpiperidin-3-one** are not currently available in public databases. The following are predicted key spectral features based on the analysis of related structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the piperidine ring protons. The protons alpha to the carbonyl group (at C2 and C4) would be expected to appear as multiplets in the downfield region of the aliphatic range, typically between 2.0 and 3.0 ppm. The methine proton of the isopropyl group would appear as a septet, coupled to the six methyl protons, which would in turn appear as a doublet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be characterized by a carbonyl signal in the downfield region, typically around 200-210 ppm. The carbons of the piperidine ring and the isopropyl group would appear in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The most prominent feature in the IR spectrum of **1-Isopropylpiperidin-3-one** would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, expected in the range of 1710-1730 cm⁻¹.

Reactivity

The reactivity of **1-Isopropylpiperidin-3-one** is dictated by the presence of the ketone functional group and the tertiary amine within the piperidine ring.

Reactions at the Carbonyl Group

The ketone functionality is susceptible to a variety of nucleophilic addition reactions, including:

- **Reduction:** The ketone can be reduced to the corresponding secondary alcohol (1-isopropylpiperidin-3-ol) using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- **Wittig Reaction:** Reaction with phosphorus ylides can be used to form an exocyclic double bond at the C3 position.
- **Reductive Amination:** The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted 3-aminopiperidines.

Reactions Involving the α -Protons

The protons on the carbons adjacent to the carbonyl group (C2 and C4) are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol condensation.

Safety, Handling, and Storage

Based on the available Material Safety Data Sheet (MSDS), the following precautions should be observed when handling **1-Isopropylpiperidin-3-one**[\[1\]](#):

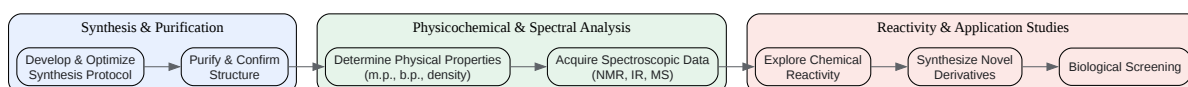
- **Handling:** Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols and prevent fire caused by electrostatic discharge[\[1\]](#).
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers[\[1\]](#).

Conclusion and Future Outlook

1-Isopropylpiperidin-3-one is a potentially valuable building block in organic synthesis and drug discovery. While its fundamental chemical identity is established, a significant gap exists in the publicly available experimental data, particularly concerning its physical properties and

detailed spectroscopic characterization. The synthetic routes outlined in this guide are based on well-established chemical principles and provide a solid foundation for its preparation in a laboratory setting.

Future research efforts should focus on the experimental determination of the physical and spectral properties of **1-Isopropylpiperidin-3-one** to create a more complete and validated chemical profile. Furthermore, exploration of its reactivity could uncover novel synthetic applications and pave the way for its use in the development of new pharmaceutical agents. The logical workflow for future research is outlined below.



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Caption: Logical workflow for future research on **1-Isopropylpiperidin-3-one**.

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References

- 1. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
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